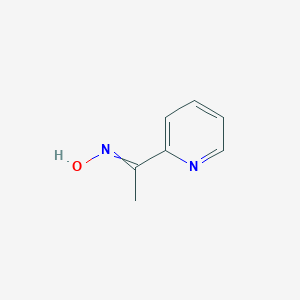

1-(Pyridin-2-yl)ethanone oxime

Descripción general

Descripción

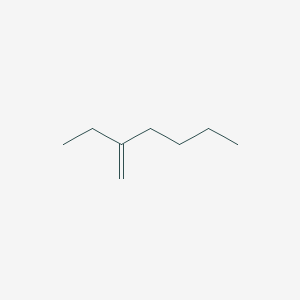

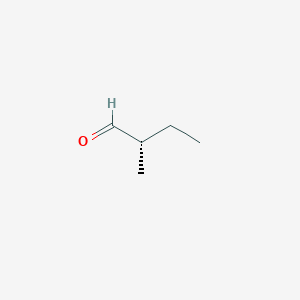

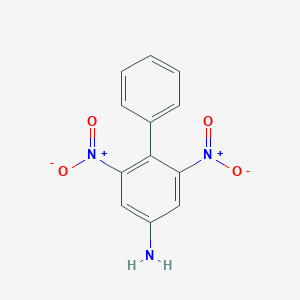

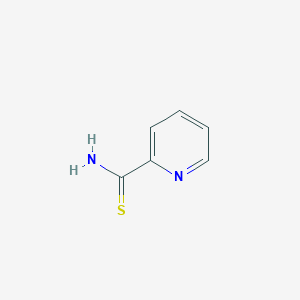

“1-(Pyridin-2-yl)ethanone oxime” is a chemical compound with the molecular formula C7H8N2O . It has an average mass of 136.151 Da and a monoisotopic mass of 136.063660 Da . It is also known by other names such as “(1E)-N-Hydroxy-1-(2-pyridinyl)ethanimine” and "Ethanone, 1-(2-pyridinyl)-, oxime, (1E)-" .

Synthesis Analysis

The synthesis of “1-(Pyridin-2-yl)ethanone oxime” involves the reaction of 3-acetyl pyridine with hydroxylamine hydrochloride in the presence of sodium carbonate . The reaction is carried out at 60 °C and yields a 97:3 ratio of E/Z isomers .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)ethanone oxime” consists of a pyridine ring attached to an ethanone group, which is further connected to an oxime group . The compound has a double-bond stereo .Chemical Reactions Analysis

“1-(Pyridin-2-yl)ethanone oxime” has been used in the catalytic enantioselective borane reduction of benzyl oximes . This reaction is of great interest due to the formation of nonracemic primary amines, which are widely used as key intermediaries in the synthesis of a large variety of pharmaceuticals, chiral auxiliaries, catalysts, and resolving agents .Physical And Chemical Properties Analysis

“1-(Pyridin-2-yl)ethanone oxime” has a density of 1.1±0.1 g/cm3, a boiling point of 277.1±13.0 °C at 760 mmHg, and a flash point of 121.4±19.8 °C . It has a molar refractivity of 39.0±0.5 cm3, a polar surface area of 45 Å2, and a molar volume of 122.4±7.0 cm3 .Aplicaciones Científicas De Investigación

Crystallography

Application Summary

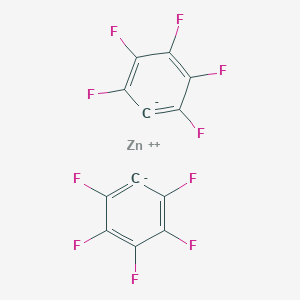

“1-(Pyridin-2-yl)ethanone oxime” is used in the synthesis of complex crystal structures. Specifically, it’s used in the creation of bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ2N,N′)nickel(II), a compound with the formula C18H22N4NiO6 .

Method of Application

The compound is synthesized and its crystal structure is analyzed using X-ray diffraction. The crystal structure is triclinic with parameters a = 9.3398 (13) Å, b = 9.9707 (11) Å, c = 12.0063 (18) Å, α = 89.829 (3)°, β = 71.931 (2)°, γ = 74.243 (2)°, V = 1019.0 (2) Å .

Results or Outcomes

The crystal structure analysis revealed that the asymmetric unit of the title crystal structure is shown in the figure . The Rgt (F) value was 0.0472 and the wRref (F2) value was 0.1305 .

Biological Activity

Application Summary

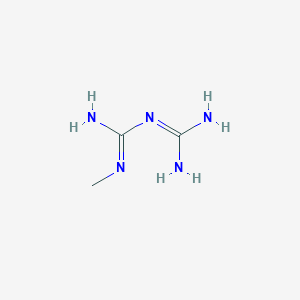

Oxime ethers, including “1-(Pyridin-2-yl)ethanone oxime”, have been studied for their diverse biological activities. They have been found to exhibit bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Method of Application

The oxime ethers are synthesized and their biological activities are tested in various assays. The presence of the >C=N-O-R moiety in these compounds affects their biological activity .

Results or Outcomes

The review includes substances that are currently used as drugs (e.g., fluvoxamine, mayzent, ridogrel, oxiconazole), as well as non-drug structures for which various biological activity studies have been conducted . Many compounds showed antifungal activity comparable to or higher than fluconazole and oxiconazole against the fungal .

Propiedades

IUPAC Name |

N-(1-pyridin-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZORVGMRQRIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)ethanone oxime | |

CAS RN |

1758-54-9 | |

| Record name | Ethanone, 1-(2-pyridinyl)-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)